Pomalidomide-PEG5-Azide
Description
Pomalidomide-PEG5-Azide is a heterobifunctional molecule designed for use in proteolysis-targeting chimera (PROTAC) technology. It consists of three key components:
- Pomalidomide: A cereblon (CRBN) E3 ubiquitin ligase ligand, enabling recruitment of ubiquitination machinery for targeted protein degradation .
- PEG5 linker: A 5-unit polyethylene glycol (PEG) spacer that balances solubility, flexibility, and steric compatibility between the ligand and the target-binding warhead .
- Azide terminus: A bioorthogonal "click chemistry" handle for conjugation with alkyne-, DBCO-, or BCN-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions .
This compound is primarily utilized in PROTAC synthesis to degrade disease-relevant proteins by linking CRBN to a target-binding moiety. Its PEG5 spacer optimizes molecular spacing, enhancing proteasomal recruitment efficiency compared to shorter or longer PEG variants .
Properties
Molecular Formula |
C26H34N6O10 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C26H34N6O10/c27-31-28-7-9-39-11-13-41-15-17-42-16-14-40-12-10-38-8-6-22(34)29-19-3-1-2-18-23(19)26(37)32(25(18)36)20-4-5-21(33)30-24(20)35/h1-3,20H,4-17H2,(H,29,34)(H,30,33,35) |
InChI Key |
TZOHJKYEXIATGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Pomalidomide Derivatives (Core Step)
According to recent literature, the preparation of pomalidomide derivatives involves nucleophilic aromatic substitution (NAr) on pomalidomide's isoindoline ring with amine nucleophiles under optimized conditions:
- Primary amines react in dimethyl sulfoxide (DMSO) at elevated temperature (~130°C).
- Secondary amines react at lower temperatures (~90°C) with generally higher yields.
- Propargylamine and other amines with functional handles (e.g., alcohols, amino acids) have been successfully used to prepare pomalidomide-linkers with yields ranging from 64% to 92% for primary amines and higher for secondary amines.
This step is critical for attaching the PEG5-azide linker through an amide or carbamate linkage.
Attachment of PEG5-Azide Linker
The PEG5-azide linker is introduced by coupling pomalidomide with a PEG chain terminated with an azide group. This can be achieved by:
- Using PEG5 diamine or monoamine derivatives functionalized with azide groups.
- Employing coupling reagents (e.g., carbodiimides) to form amide bonds between pomalidomide’s amine and PEG5-azide carboxyl or activated ester.
- Alternatively, direct click chemistry can be used if pomalidomide is functionalized with an alkyne group and the PEG5 linker has an azide terminal, or vice versa.
The azide group remains intact during these reactions to allow subsequent click chemistry conjugations.
One-Pot Synthesis Approaches
Recent advancements have demonstrated a one-pot synthesis method combining:
- Nucleophilic substitution of pomalidomide with amine-terminated PEG5-azide.
- Followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) without intermediate purification.
This method yields pomalidomide conjugates efficiently (up to 62% yield) and reduces synthesis time and cost, facilitating rapid library generation for PROTAC development.
Reaction Conditions and Optimization
| Step | Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Nucleophilic aromatic substitution (primary amines) | DMSO, 130°C, several hours | High temperature needed; alcohols tolerated; glycine derivatives lower yield | 64–92 |
| Nucleophilic aromatic substitution (secondary amines) | DMSO, 90°C, several hours | Generally higher yields; room temp possible for some derivatives | 61–81 |
| Coupling with PEG5-azide linker | Carbodiimide coupling or click chemistry | Preserves azide functionality; mild conditions preferred | Variable (generally high) |
| One-pot synthesis (NAr + CuAAC) | Sequential in same vessel, copper catalyst, mild temp | Avoids protection/deprotection steps; rapid synthesis | 21–62 |
Purification and Characterization
- Purification is typically performed by preparative high-performance liquid chromatography (HPLC) to achieve purity ≥95%.
- Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structure and azide presence.
- Stability tests indicate storage at refrigerated or frozen conditions preserves compound integrity for up to 12 months.
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Starting Material | Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) |
| Linker | PEG5 (five ethylene glycol units) with terminal azide |
| Key Reaction Type | Nucleophilic aromatic substitution on pomalidomide ring |
| Solvent | DMSO preferred for high yield and minimal byproducts |
| Temperature | 90–130°C depending on amine type |
| Coupling Method | Carbodiimide-mediated amide bond formation or click chemistry |
| Purification | Preparative HPLC |
| Yield | 60–90% typical for intermediate steps; overall 21–62% in one-pot methods |
| Storage | 2–8°C or -20°C for long-term |
Chemical Reactions Analysis
Click Chemistry Reactions
The azide group in Pomalidomide-PEG5-Azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) , forming stable triazole linkages. These reactions are pivotal for conjugating the compound to target ligands (e.g., small molecules, peptides) in PROTAC synthesis.
Staudinger Ligation
The azide reacts with triphenylphosphine derivatives via Staudinger ligation to form stable amide bonds. This reaction is less common in PROTAC development due to competing hydrolysis but remains useful for specific bioconjugation needs .
Mechanism :
-
Azide + Triphenylphosphine → Iminophosphorane intermediate
-
Hydrolysis → Stable amide bond
Limitations :
-
Lower efficiency (~70%) compared to click chemistry.
Bioconjugation via PEG Spacer
The PEG5 linker enhances solubility and provides spatial flexibility, critical for ternary complex formation in PROTACs. While not a direct reaction, its physicochemical properties influence reaction outcomes:
| Property | Value | Impact on Reactions |
|---|---|---|
| Hydrophilicity | LogP: −1.2 | Improves aqueous solubility |
| Length | ~20 Å (PEG5) | Optimizes ligand-E3 ligase spacing |
Stability and Side Reactions
The azide group is susceptible to reduction (e.g., by thiols or phosphines) and photodegradation , necessitating careful handling:
Scientific Research Applications
Targeted Protein Degradation
Pomalidomide-PEG5-Azide serves as a building block for developing targeted protein degraders. By recruiting the cereblon E3 ligase, it enables the selective degradation of specific proteins associated with various diseases, including cancer.
Key Features:
- E3 Ligase Recruitment: The compound acts as a ligand for cereblon, facilitating the degradation of target proteins through the ubiquitin-proteasome system.
- Versatility in Synthesis: The azide group allows for straightforward conjugation with other molecules, enhancing the development of diverse PROTACs.
Click Chemistry Applications
The azide functionality is crucial for click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used to create bioconjugates and drug delivery systems.
Applications:
- Bioconjugation: Enables the attachment of drugs or imaging agents to biomolecules.
- Nanotechnology: Facilitates the synthesis of nanoparticles for drug delivery applications.
Medical Research and Drug Development
This compound is utilized in various medical research fields:
- Cancer Therapy Development: Its role in PROTAC technology is vital for creating new therapeutics targeting resistant cancer forms.
- Immunotherapy Research: Investigations into how pomalidomide can enhance immune response against tumors are ongoing.
Case Study 1: Efficacy in Multiple Myeloma
A clinical trial (OPTIMISMM) demonstrated that pomalidomide combined with bortezomib and dexamethasone significantly improved progression-free survival in patients with relapsed/refractory multiple myeloma. The study highlighted the potential of pomalidomide as part of combination therapies, which can be further enhanced by using derivatives like this compound for targeted degradation strategies .
Case Study 2: Click Chemistry in Drug Delivery
Research has shown that compounds like this compound can be effectively used in click chemistry to develop targeted drug delivery systems. A study indicated that these systems could improve therapeutic efficacy while minimizing side effects by ensuring drugs are delivered directly to diseased tissues .
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Targeted Protein Degradation | Utilizes cereblon recruitment for selective protein degradation | High specificity and efficacy |
| Click Chemistry | Facilitates bioconjugation and nanoparticle synthesis | Enhanced drug delivery capabilities |
| Cancer Therapy Development | Integral in developing new treatments for resistant cancers | Potential to overcome resistance |
| Immunotherapy Research | Explores enhancement of immune responses against tumors | Innovative therapeutic strategies |
Mechanism of Action
Pomalidomide-PEG5-Azide exerts its effects through the recruitment of cereblon, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker and azide group facilitate the conjugation of pomalidomide to other molecules, enhancing its versatility and effectiveness in targeted protein degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Pomalidomide-PEG5-Azide and analogous PROTAC linkers:
Key Comparative Insights:
PEG Length and Solubility :
- Longer PEG chains (e.g., PEG5) enhance aqueous solubility and reduce aggregation compared to shorter variants (e.g., PEG1-2). However, excessive PEG length (e.g., PEG7+) may impede cellular uptake due to increased hydrophilicity .
- Pomalidomide-PEG4-Azide (PEG4) exhibits a balance between solubility and steric efficiency, making it a common alternative to PEG5 derivatives .
Ligand Specificity: Pomalidomide-based compounds show higher CRBN-binding affinity than Thalidomide or Lenalidomide analogs, enabling more potent protein degradation . Biotin-PEGx-Azides are primarily used for diagnostic applications (e.g., streptavidin conjugation) rather than PROTAC development .
Reactive Group Versatility :
- Azide-terminated linkers (e.g., this compound) enable modular conjugation via click chemistry, whereas propargyl groups (e.g., Thalidomide-O-PEG4-Propargyl) require complementary azide-functionalized partners .
Biological Activity
Pomalidomide-PEG5-Azide is a novel compound that combines the immunomodulatory properties of pomalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This unique structure enhances its utility in targeted drug delivery systems, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) for cancer therapy.
Chemical Structure and Properties
- Chemical Name : 4-[(17-Azido-3,6,9,12,15-pentaoxaheptadecyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- Molecular Formula : C25H34N6O9
- Molecular Weight : 562.58 g/mol
- Purity : ≥95% (HPLC)
The compound features a PEG5 linker that facilitates solubility and stability, while the azide group allows for efficient conjugation through click chemistry to various targeting moieties or therapeutic agents .
This compound acts primarily through the recruitment of the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of target proteins associated with tumor progression. This mechanism is pivotal in cancer therapy as it allows for selective degradation of oncogenic proteins, thus inhibiting tumor growth and promoting apoptosis in cancer cells .
Case Studies and Clinical Applications
- Multiple Myeloma Treatment : Pomalidomide has shown significant efficacy in treating relapsed/refractory multiple myeloma (RRMM). In combination with dexamethasone, it has demonstrated median overall survival rates of 28 months and progression-free survival rates of 14 months in clinical trials .
- Adverse Events Management : Despite its benefits, pomalidomide is associated with various adverse events (AEs), including neutropenia and fatigue. Effective management strategies are essential to maintain patient quality of life during treatment .
- Targeted Drug Delivery Systems : The incorporation of PEG5-Azide in drug conjugates enhances specificity and therapeutic efficacy. Research indicates that these conjugates exhibit improved stability and can effectively deliver cytotoxic agents directly to cancer cells .
Research Findings
Recent studies have explored the potential applications of this compound in various contexts:
- Protein Degradation Studies : Research indicates that this compound can induce degradation of specific proteins involved in cancer pathways, showcasing its potential as a therapeutic agent in drug-resistant cancers .
- Click Chemistry Applications : The azide functionality allows for straightforward conjugation to other molecules, enabling the development of complex bioconjugates for enhanced therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | PEG Linker Length | Efficacy in Cancer Treatment | Unique Features |
|---|---|---|---|
| Pomalidomide | 5 | High | Strong immunomodulatory effects |
| Pomalidomide-PEG2-Azide | 2 | Moderate | Shorter linker may affect drug delivery |
| Pomalidomide-PEG4-Azide | 4 | High | Balances solubility and flexibility |
| Pomalidomide-PEG3-Azide | 3 | Moderate | Optimal linker length for PROTAC technology |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Pomalidomide-PEG5-Azide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction stoichiometry and purification steps. Key steps include:
- Coupling Reaction : Use of azide-alkyne click chemistry (CuAAC) under inert conditions to link the PEG5 spacer to pomalidomide .
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the compound, followed by lyophilization for stability .
- Validation : Confirm purity via -NMR (e.g., PEG spacer proton signals at δ 3.5–3.7 ppm) and LC-MS (mass accuracy within ±2 ppm) .
Q. How do researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy : -NMR to verify PEG spacer integration and azide functionality (δ 3.3–3.4 ppm for terminal -N) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and stability under storage conditions .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) to confirm molecular weight (expected [M+H] ~700–800 Da) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the biological activity of this compound in cereblon-mediated protein degradation?
- Methodological Answer :
- Factorial Design : Test variables like PEG spacer length (e.g., PEG5 vs. PEG4 ), concentration gradients (1–100 nM), and incubation times (24–72 hrs) in myeloma cell lines (e.g., MM1.S) .
- Control Groups : Include pomalidomide-only and PEG-azide controls to isolate the conjugate’s effect .
- Outcome Metrics : Quantify ubiquitination via Western blot (anti-ubiquitin antibodies) and proteasomal degradation using flow cytometry (fluorescently tagged substrates) .
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Systematic Screening : Use dynamic light scattering (DLS) to measure hydrodynamic diameter in PBS, DMSO, and PEG-containing buffers .
- Co-Solvent Strategies : Test DMSO/PBS mixtures (e.g., 5–10% DMSO) to balance solubility and biological compatibility .
- Theoretical Modeling : Apply Hansen solubility parameters to predict solvent compatibility based on PEG5’s hydrophilic-lipophilic balance (HLB) .
Q. What strategies mitigate aggregation issues in this compound during in vivo studies?
- Methodological Answer :
- Formulation Optimization : Use PEGylated liposomes or micelles to encapsulate the compound, reducing nonspecific interactions .
- In Vivo Imaging : Label the compound with -azide for PET tracking to monitor biodistribution and aggregation hotspots .
- Statistical Analysis : Apply mixed-effects models to distinguish aggregation-related toxicity from intrinsic drug effects .
Data Analysis & Theoretical Frameworks
Q. How should researchers address discrepancies in proteasome inhibition assays involving this compound?
- Methodological Answer :
- Cross-Validation : Compare results from fluorogenic substrates (e.g., Suc-LLVY-AMC) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Error Source Analysis : Check for batch variability in PEG5-azide synthesis (e.g., azide group oxidation) using FT-IR (peak at ~2100 cm) .
- Meta-Analysis : Aggregate data from independent studies to identify consensus EC values and outliers .
Q. What theoretical frameworks guide the design of this compound conjugates for targeted drug delivery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate PEG spacer length (e.g., PEG4 vs. PEG5 ) with cereblon binding affinity via molecular docking (e.g., AutoDock Vina) .
- Pharmacokinetic Modeling : Use compartmental models to predict half-life extension from PEGylation, validated by LC-MS/MS plasma profiling .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies across labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
